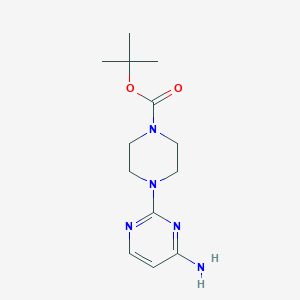

tert-Butyl 4-(4-aminopyrimidin-2-yl)piperazine-1-carboxylate

Descripción general

Descripción

tert-Butyl 4-(4-aminopyrimidin-2-yl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C13H21N5O2 and a molecular weight of 279.34 g/mol . It is a solid substance that is typically stored at temperatures between 2-8°C . This compound is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

The synthesis of tert-Butyl 4-(4-aminopyrimidin-2-yl)piperazine-1-carboxylate involves multiple steps. One common synthetic route starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material . The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Análisis De Reacciones Químicas

tert-Butyl 4-(4-aminopyrimidin-2-yl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Boc-APYP serves as a crucial building block in the synthesis of various pharmaceuticals, particularly those targeting cancer therapy. It has been identified as an important intermediate in the synthesis of palbociclib, a cyclin-dependent kinase (CDK) inhibitor used in cancer treatment. The compound's ability to influence cell cycle regulation and apoptosis in cancer cells underscores its significance in oncology.

The biological activity of Boc-APYP is largely attributed to its structural components:

- Piperazine derivatives : Known for their diverse pharmacological effects, including antibacterial, anticonvulsant, and antidepressant properties.

- Aminopyrimidine moiety : Compounds containing pyrimidine rings are essential in nucleic acid structures and have been shown to exhibit various biological activities.

Research indicates that Boc-APYP may interact with proteins involved in cell cycle regulation, which is critical for its role as an intermediate in cancer therapies. However, comprehensive studies are needed to fully elucidate its interaction profile and potential side effects when used therapeutically .

Case Studies and Research Findings

Recent studies have explored the optimization of compounds similar to Boc-APYP for enhanced potency and pharmacokinetic properties. For instance, research on ERK5 inhibitors has demonstrated how modifications to the chemical structure can lead to improved selectivity and efficacy against specific biological targets . These findings highlight the ongoing efforts to develop more effective therapeutic agents based on piperazine derivatives.

Mecanismo De Acción

The mechanism of action of tert-Butyl 4-(4-aminopyrimidin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and context. Generally, it interacts with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparación Con Compuestos Similares

tert-Butyl 4-(4-aminopyrimidin-2-yl)piperazine-1-carboxylate can be compared with other similar compounds, such as:

- tert-Butyl 4-(4-aminopyrimidin-2-yl)piperidine-1-carboxylate

- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate

These compounds share similar structural features but differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific interactions and applications in various fields of research.

Actividad Biológica

tert-Butyl 4-(4-aminopyrimidin-2-yl)piperazine-1-carboxylate (CAS Number: 1041054-18-5) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C13H21N5O2

- Molecular Weight : 279.338 g/mol

- CAS Number : 1041054-18-5

Research indicates that this compound exhibits its biological effects through several mechanisms:

- Inhibition of Cell Proliferation : The compound has shown potent inhibitory effects on various cancer cell lines, particularly in triple-negative breast cancer (TNBC) models. For instance, it demonstrated an IC50 value of 0.126 μM against MDA-MB-231 cells, indicating strong anti-proliferative activity .

- Selectivity Towards Cancer Cells : Notably, the compound exhibited a nearly 20-fold selectivity for cancerous cells compared to non-cancerous cells (MCF10A), suggesting a favorable therapeutic window for targeting malignant cells while sparing normal tissues .

- Matrix Metalloproteinase Inhibition : It has been identified as an inhibitor of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are implicated in cancer metastasis .

Biological Activity Data

| Activity | Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| Inhibition of Cell Proliferation | MDA-MB-231 (TNBC) | 0.126 | High |

| Inhibition of Cell Proliferation | MCF10A (non-cancer) | >2.5 | Low |

| MMP Inhibition | - | - | - |

Case Study 1: Anti-Cancer Efficacy

In a study involving BALB/c nude mice inoculated with MDA-MB-231 cells, treatment with this compound resulted in significant inhibition of lung metastasis compared to control compounds such as TAE226. This suggests its potential as a therapeutic agent for metastatic breast cancer .

Case Study 2: Mechanistic Insights

Further investigations revealed that the compound not only inhibits cell proliferation but also induces apoptosis in cancer cells by activating caspase pathways. Specifically, it increased caspase 9 levels significantly in treated samples compared to controls, indicating a mechanism involving programmed cell death .

Propiedades

IUPAC Name |

tert-butyl 4-(4-aminopyrimidin-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5O2/c1-13(2,3)20-12(19)18-8-6-17(7-9-18)11-15-5-4-10(14)16-11/h4-5H,6-9H2,1-3H3,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVQHCKUTCGHMBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674288 | |

| Record name | tert-Butyl 4-(4-aminopyrimidin-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1041054-18-5 | |

| Record name | tert-Butyl 4-(4-aminopyrimidin-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.